molecular formula C17H19NO3 B190597 Apohyoscine CAS No. 535-26-2

Apohyoscine

Cat. No. B190597
CAS RN: 535-26-2
M. Wt: 285.34 g/mol
InChI Key: JJNVDCBKBUSUII-LHIUVBILSA-N
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Description

Synthesis Analysis

The specific synthesis process of Apohyoscine is not readily available in the sources I found. However, it’s known that Apohyoscine is a bio-active isolate of certain plant species12. This suggests that it’s likely extracted from these plants rather than synthesized in a lab.



Molecular Structure Analysis

Apohyoscine has a molecular formula of C17H19NO312. Its structure includes a tropane ring, a common feature in alkaloids from the Nightshade family1.



Chemical Reactions Analysis

The specific chemical reactions involving Apohyoscine are not detailed in the sources I found. However, as an alkaloid, it’s likely involved in various biological reactions.



Physical And Chemical Properties Analysis

Apohyoscine has a molar mass of 285.343 g·mol−11. It appears as an off-white to pale yellow solid2. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources I found.


Scientific Research Applications

Detection and Analysis

Isolation and Identification

  • Isolation from Natural Sources : Mirzamatov, Lutfullin, Malikov, and Yunusov (1974) reported the isolation of apohyoscine from Physochlaina alaica. Their research involved NMR spectroscopy and mass spectrometry, highlighting the methods used in natural product chemistry to identify compounds like apohyoscine (Mirzamatov, Lutfullin, Malikov, & Yunusov, 1974).

Biochemical Studies

  • Biosynthesis Research : A study by Evans and Woolley (1976) on Datura innoxia plants explored the biosynthesis of apohyoscine, along with other related compounds. They investigated the incorporation of various precursors into apohyoscine, contributing to our understanding of alkaloid biosynthesis in plants (Evans & Woolley, 1976).

Alkaloid Research

  • Alkaloid Composition Studies : Research by Aripova (1985) and Sharova, Arinova, & Abdilalimov (1977) on Hyoscyamus species identified apohyoscine among various extracted alkaloids, demonstrating its presence in different plant species and contributing to the field of phytochemistry (Aripova, 1985); (Sharova, Arinova, & Abdilalimov, 1977).

Clinical Research and Pharmacology

  • Hyoscine (Scopolamine) Related Studies : While not directly about apohyoscine, research by Lacy, Wang, Bhowal, & Schaefer (2013) on hyoscine butylbromide and studies on apomorphine stability (Ng Ying Kin, Lal, & Thavundayil, 2001) provide context on related compounds, which can be valuable for comparative pharmacological studies (Lacy, Wang, Bhowal, & Schaefer, 2013); (Ng Ying Kin, Lal, & Thavundayil, 2001).

Safety And Hazards

Safety data for Apohyoscine suggests avoiding breathing its mist, gas, or vapors and avoiding contact with skin and eyes4. In case of exposure, flushing with plenty of water and seeking medical attention is recommended4.


Future Directions

The future directions for Apohyoscine research are not explicitly mentioned in the sources I found. However, given its bio-active nature and its occurrence in various plant species, it could be a subject of interest in pharmacological and botanical research.


Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For a more detailed analysis, especially regarding synthesis, chemical reactions, and future directions, consulting scientific literature or experts in the field may be necessary.


properties

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2/h3-7,12-16H,1,8-9H2,2H3/t12?,13-,14+,15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNVDCBKBUSUII-LHIUVBILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045591
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apohyoscine

CAS RN

535-26-2
Record name Apohyoscine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aposcopolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7S)-9-METHYL-3-OXA-9-AZATRICYCLO(3.3.1.02,4)NONAN-7-YL 2-PHENYLACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ98RV32RG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
EG Sharova, CY Arinova, OA Abdilalimov - Chemistry of Natural …, 1977 - Springer
… We have also detected apohyoscine, apoatropine, tropine, and a- and B-belladonnines in this plant. From D. str~oni~ we have isolated hyoscine, hyoscyamine, skimmianine, …
Number of citations: 12 link.springer.com
JF Coulsen, WJ Griffin - Planta Medica, 1968 - thieme-connect.com
… Tropine, scopolamine, valtropine and apohyoscine were present as minor alkaloids. In a … A further difference between the results is apparent from the fact the apohyoscine was not …
Number of citations: 21 www.thieme-connect.com
T Irgashev, IA Israilov, ND Abdullaev… - Chemistry of Natural …, 1977 - Springer
Continuing the separation of the combined alkaloids of Corydalis gortschakovii [I, 2] collected in the upper reaches of the R. Pskem in the flowering period, we have isolated a new liquid …
Number of citations: 2 link.springer.com
WC Evans, JG Woolley - Phytochemistry, 1976 - Elsevier
… apohyoscine/‘hyostine (‘root’ and ‘top’) are examined, then one must conclude that apohyoscine … ‘root’ hyoscine is converted into apohyoscine during translocation to the aerial parts. …
Number of citations: 22 www.sciencedirect.com
K Aparna, AJ Joshi, M Vyas - Pharma science monitor, 2015 - search.ebscohost.com
Parasika Yavani is one of the drugs of Ayurvedic materia medica which is mainly indicate in the respiratory disorders. The botanical sources of Parasika Yavani is Hyoscyamus niger …
Number of citations: 13 search.ebscohost.com
G Fodor - The alkaloids: chemistry and physiology, 1971 - Elsevier
Publisher Summary This chapter presents information on tropane alkaloids and a summary on some of the major developments. The chapter discusses isolation and structural …
Number of citations: 9 www.sciencedirect.com
RT Mirzamatov, KL Lutfullin, VM Malikov… - Chemistry of Natural …, 1974 - Springer
The alkaloid (I), C17H19NO3, has mp 79-80 C (ether), M+ 285. Its IR spectrum shows absorption bands at 705 and 780 cm-1 (monosubstituted benzene ring), 1700 cm-1 (conjugated …
Number of citations: 1 link.springer.com
WC Evans, JG Woolley - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… We consider the apohyoscine to be a normal constituent of the plant, and not formed from hyoscine during the drying process, because it has occurred in all samples analysed but has …
Number of citations: 13 pubs.rsc.org
YMA El Imam, WC Evans, L Haegi - International Journal of Crude …, 1990 - Taylor & Francis
Hyoscine is the principal alkaloid of the aerial parts of Cyphanthera myosotidea; smaller proportions of apohyoscine, hyoscyamine/atropine, norhyoscyamine/noratropine, 6β-hydroxy-…
Number of citations: 4 www.tandfonline.com
R Whelpton, PR Hurst, RF Metcalfe… - Biomedical …, 1992 - Wiley Online Library
… It is heat labile and tends to lose water to give apohyoscine making it an unsuitable candidate for gas chromatography. At high pH values it hydrolyses to scopoline (rearranged scopine) …

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